molecular formula C17H28ClNO2 B5414360 N-(2-ethoxy-3-methoxybenzyl)cycloheptanamine hydrochloride

N-(2-ethoxy-3-methoxybenzyl)cycloheptanamine hydrochloride

Cat. No.: B5414360
M. Wt: 313.9 g/mol
InChI Key: SWKDXZYLYZVJQY-UHFFFAOYSA-N
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Description

“N-(2-ethoxy-3-methoxybenzyl)cycloheptanamine hydrochloride” is a chemical compound. The name suggests that it contains a cycloheptanamine (a seven-membered ring with one nitrogen atom) with a benzyl group (a phenyl ring attached to a methylene group) that is substituted with ethoxy and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered ring (cycloheptane) with an amine group, and a benzyl group substituted with ethoxy and methoxy groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, which can act as a nucleophile or base, and the ether groups (ethoxy and methoxy), which are generally quite stable but can be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine could result in basic properties, while the ether groups could contribute to its solubility in organic solvents .

Future Directions

The potential applications or future directions for this compound would depend on its biological or chemical activity. It could potentially be of interest in fields such as medicinal chemistry if it exhibits desirable bioactivity .

Properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]cycloheptanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-3-20-17-14(9-8-12-16(17)19-2)13-18-15-10-6-4-5-7-11-15;/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKDXZYLYZVJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNC2CCCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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